

In-Depth Toxicological Profile of 4-Hydroxyphenylacetone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Hydroxyphenylacetone

Cat. No.: B1242247

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylacetone (4-HPA), also known as p-hydroxyphenylacetone, is an aromatic compound with the chemical formula $C_9H_{10}O_2$. It is a structural analog of acetaminophen and a metabolite of amphetamine in humans.^{[1][2]} This technical guide provides a comprehensive overview of the current toxicological knowledge of **4-Hydroxyphenylacetone**, with a focus on its metabolic activation, hepatotoxicity, and known safety data. This document is intended to serve as a resource for researchers and professionals involved in drug development and chemical safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of **4-Hydroxyphenylacetone** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₀ O ₂	[2] [3]
Molar Mass	150.177 g/mol	[2]
CAS Number	770-39-8	[2] [3]
Appearance	White to off-white crystalline solid	
Melting Point	84-87 °C	
Boiling Point	289.5 °C at 760 mmHg	
Solubility	Soluble in organic solvents	

Toxicological Data

Acute Toxicity

Specific LD₅₀ values for **4-Hydroxyphenylacetone** from oral, dermal, or inhalation routes are not readily available in the published literature. General hazard statements from safety data sheets indicate that it may cause skin irritation, serious eye irritation, and respiratory irritation.

[\[3\]](#)

Hepatotoxicity

The primary toxicological concern associated with **4-Hydroxyphenylacetone** is its potential for hepatotoxicity. In vitro studies using rat liver slices have demonstrated that 4-HPA is significantly more hepatotoxic than its structural analog, acetaminophen.[\[1\]](#)

Organism/Test System	Concentration	Exposure Time	Observed Effect	Reference
Rat Liver Slices	5 mM	6 hours	Approximately 50% death of hepatocytes	[1]
Rat Liver Slices	up to 50 mM	6 hours	No toxicity observed (for acetaminophen)	[1]

The increased hepatotoxicity of 4-HPA is attributed to a higher rate of metabolic activation to a reactive intermediate compared to acetaminophen.[1]

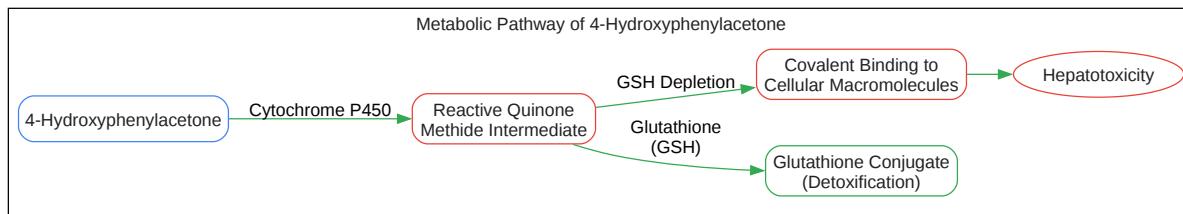
Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is currently no publicly available data from studies assessing the genotoxicity (e.g., Ames test, micronucleus assay), carcinogenicity, or reproductive and developmental toxicity of **4-Hydroxyphenylacetone**.

Metabolism and Mechanism of Toxicity

The hepatotoxicity of **4-Hydroxyphenylacetone** is intrinsically linked to its metabolism. Similar to acetaminophen, 4-HPA is metabolized by cytochrome P450 enzymes in the liver.[1] This metabolic process leads to the formation of a highly reactive quinone methide intermediate. This intermediate is then detoxified by conjugation with glutathione (GSH).[1] However, the rate of formation of the glutathione conjugate with 4-HPA is reported to be 8.5-fold greater than that with acetaminophen, suggesting a more rapid and extensive formation of the reactive intermediate.[1] When glutathione stores are depleted, the reactive quinone methide can covalently bind to cellular macromolecules, leading to oxidative stress, cellular damage, and ultimately, hepatocyte necrosis.[1]

The administration of N-acetylcysteine (NAC), a precursor for glutathione synthesis, has been shown to protect liver slices from 4-HPA-induced toxicity, further supporting the role of glutathione depletion in its mechanism of toxicity.[1]



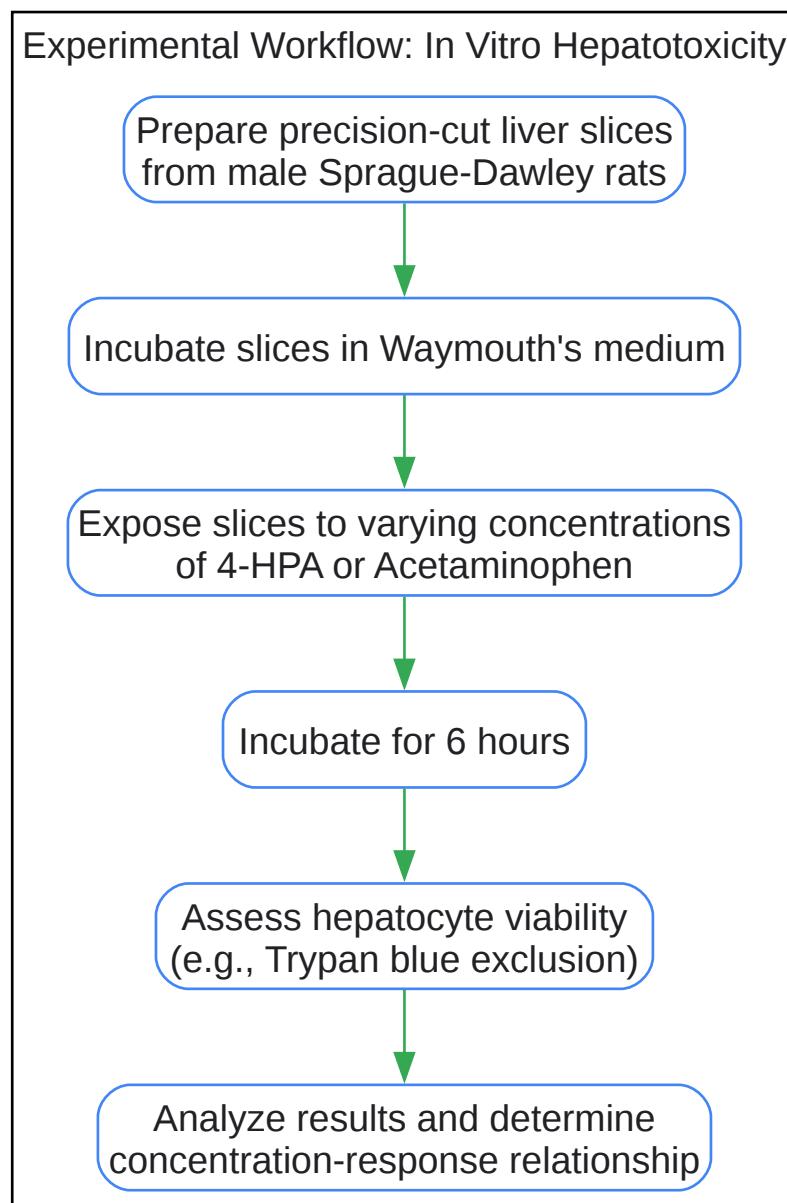
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Metabolic activation and detoxification pathway of **4-Hydroxyphenylacetone**.

Experimental Protocols

In Vitro Hepatotoxicity in Rat Liver Slices

This protocol is based on the methodology described in the study comparing the toxicity of **4-Hydroxyphenylacetone** and acetaminophen.^[1]



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Workflow for assessing in vitro hepatotoxicity in rat liver slices.

Detailed Methodology:

- Animal Model: Male Sprague-Dawley rats are used as the source for liver tissue.
- Liver Slice Preparation: Precision-cut liver slices (typically 200-250 μm thick) are prepared using a Krumdieck tissue slicer.

- Incubation: Liver slices are incubated in Waymouth's medium, supplemented with appropriate nutrients and antibiotics, under a carbogen (95% O₂ / 5% CO₂) atmosphere.
- Test Substance Exposure: Slices are exposed to various concentrations of **4-Hydroxyphenylacetone** (e.g., 0.1 mM to 10 mM) or a control substance (e.g., acetaminophen). A vehicle control group is also included.
- Duration of Exposure: The incubation period is typically 6 hours.
- Viability Assessment: Hepatocyte viability is assessed using methods such as the trypan blue exclusion assay, which stains non-viable cells blue, or by measuring the leakage of lactate dehydrogenase (LDH) into the culture medium.
- Data Analysis: The percentage of viable hepatocytes is determined for each concentration, and a concentration-response curve is generated to determine the concentration that causes 50% toxicity (TC₅₀).

Standard Protocol for Ames Test (Bacterial Reverse Mutation Test)

As no specific genotoxicity data for **4-Hydroxyphenylacetone** is available, this section outlines a standard protocol for the Ames test, a widely used method for assessing mutagenicity.

Principle: The Ames test uses several strains of the bacterium *Salmonella typhimurium* that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. The test assesses the ability of a chemical to cause a reverse mutation (reversion) that restores the functional gene, allowing the bacteria to grow on a histidine-free medium.

Methodology:

- Bacterial Strains: A set of *Salmonella typhimurium* strains (e.g., TA98, TA100, TA1535, TA1537) with different types of mutations are used to detect various types of mutagens.
- Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.

- Exposure: The bacterial strains are exposed to a range of concentrations of **4-Hydroxyphenylacetone** on agar plates with a minimal amount of histidine.
- Incubation: The plates are incubated for 48-72 hours at 37°C.
- Scoring: The number of revertant colonies (colonies that have undergone reverse mutation and can now grow) is counted for each concentration and compared to the number of spontaneous revertant colonies in the negative control.
- Interpretation: A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher than the background level.

Standard Protocol for In Vivo Micronucleus Assay

This protocol describes a standard in vivo micronucleus assay, a common test for detecting chromosomal damage.

Principle: The micronucleus test identifies substances that cause cytogenetic damage, leading to the formation of small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of dividing cells. These micronuclei are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

Methodology:

- **Animal Model:** Typically, mice or rats are used.
- **Dosing:** Animals are administered **4-Hydroxyphenylacetone**, usually via oral gavage or intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control group are included.
- **Tissue Collection:** Bone marrow is collected from the animals at specific time points after dosing (e.g., 24 and 48 hours).
- **Slide Preparation:** Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.

- Staining: The slides are stained with a DNA-specific stain (e.g., Giemsa, acridine orange) to visualize the micronuclei.
- Analysis: The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic examination.
- Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates that the substance has clastogenic or aneugenic potential.

Conclusion

The available toxicological data for **4-Hydroxyphenylacetone** primarily highlights its potential for hepatotoxicity, which appears to be more potent than that of acetaminophen due to a higher rate of metabolic activation to a reactive quinone methide intermediate. The mechanism of toxicity involves the depletion of glutathione and subsequent covalent binding of the reactive metabolite to cellular macromolecules.

Significant data gaps exist regarding the acute toxicity (LD_{50}), genotoxicity, carcinogenicity, and reproductive toxicity of **4-Hydroxyphenylacetone**. Further studies employing standardized toxicological testing protocols are necessary to provide a more complete and comprehensive safety profile for this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations. Researchers and drug development professionals should exercise caution and consider the potential for hepatotoxicity when working with or developing applications for **4-Hydroxyphenylacetone**.

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References

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- To cite this document: BenchChem. [In-Depth Toxicological Profile of 4-Hydroxyphenylacetone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1242247#toxicological-profile-of-4-hydroxyphenylacetone]

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